![molecular formula C14H13ClN2O4S B15149771 N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C14H13ClN2O4S. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
The synthesis of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 5-chloro-2-hydroxybenzenesulfonamide with 4-acetamidobenzenesulfonyl chloride under specific conditions . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit phosphatidylinositol 3-kinase, affecting cell growth and survival pathways .
Comparison with Similar Compounds
N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide can be compared with other benzenesulfonamides, such as:
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: This compound has a similar sulfonamide group but differs in its thiazole ring structure.
2-Chloro-N-(4-hydroxyphenyl)acetamide: This compound has a similar acetamide group but lacks the sulfonamide functionality.
5-Chloro-2-hydroxyacetophenone: This compound is structurally related but contains a ketone group instead of an acetamide group.
Properties
Molecular Formula |
C14H13ClN2O4S |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9(18)16-11-3-5-12(6-4-11)22(20,21)17-13-8-10(15)2-7-14(13)19/h2-8,17,19H,1H3,(H,16,18) |
InChI Key |
WXRPMAYIUSHIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


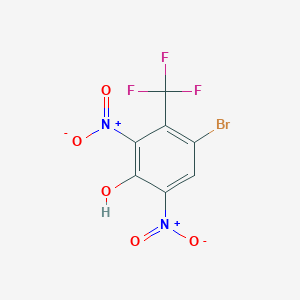
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B15149694.png)
![3-chloro-N-(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15149707.png)
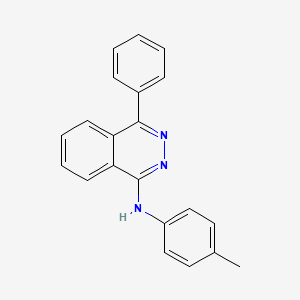
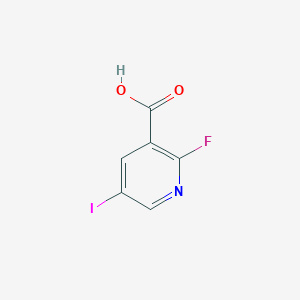
![3,5-Bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B15149714.png)
![6-(4-Fluorophenyl)-1,3-dimethyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B15149725.png)
![({(4E)-1-(2-amino-2-oxoethyl)-4-[(2,6-dimethylphenyl)imino]-1,3-diazaspiro[4.4]non-2-en-2-yl}sulfanyl)acetic acid](/img/structure/B15149728.png)
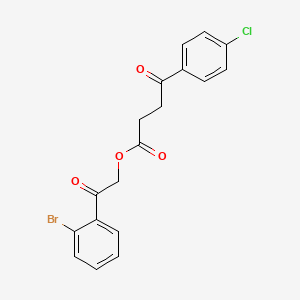
![2-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15149734.png)
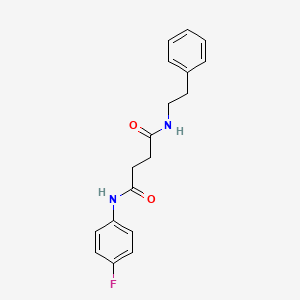
![5-[(5-Bromo-2,3-dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B15149751.png)
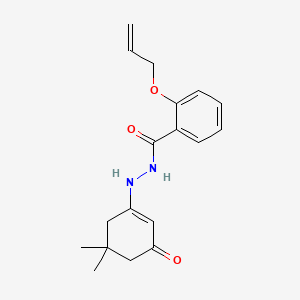
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15149779.png)
